molecular formula C23H22FN5O2S B3009734 5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-methylimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1053135-53-7

5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-methylimidazo[1,2-c]quinazolin-3(2H)-one

Cat. No. B3009734
CAS RN: 1053135-53-7
M. Wt: 451.52
InChI Key: MWCXPDYEZFBVCF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a piperazine ring, a thioether group, and an imidazoquinazolinone group. The presence of these groups suggests that the compound could have interesting biological activity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the piperazine ring might undergo reactions at the nitrogen atoms, and the thioether group might be susceptible to oxidation .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific activity. For example, some piperazine derivatives are known to interact with serotonin receptors in the brain .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery and materials science. Future research might focus on exploring the biological activity of this compound, or on developing new synthetic routes to create it or similar compounds .

properties

IUPAC Name

5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-2-methyl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2S/c1-15-22(31)29-21(25-15)18-4-2-3-5-19(18)26-23(29)32-14-20(30)28-12-10-27(11-13-28)17-8-6-16(24)7-9-17/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCXPDYEZFBVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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